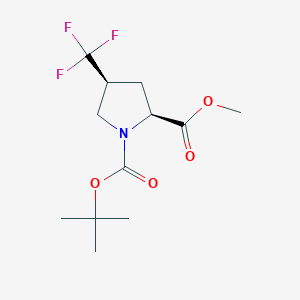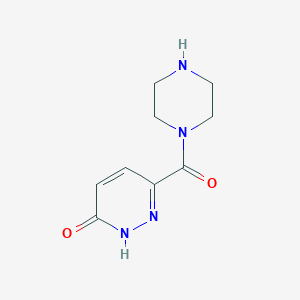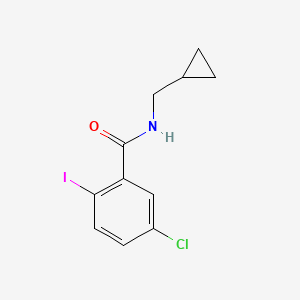
Dde-leu-OL
説明
“Dde-leu-OL” is a chemical compound with the molecular formula C16H27NO3 . It appears as a white crystalline powder . The compound is used for research purposes.
Physical And Chemical Properties Analysis
“Dde-leu-OL” is a white crystalline powder . It has a molecular weight of 281.39 g/mol . The compound has a melting point of 81-88 °C . The optical rotation is [a]D20 = -59 ± 2º (C=1 in MeOH) . It should be stored at a temperature of 0-8 °C .
科学的研究の応用
Role in Dihydrodiol Dehydrogenase Isoenzymes : Matsuura et al. (1997) identified amino acid residues in human liver dihydrodiol dehydrogenase isoenzymes (DD1 and DD2) responsible for differences in substrate specificity and inhibitor sensitivity. They found that the replacement of Leu-54 with Val in DD1 produced an enzyme with similar properties to DD2, suggesting the significance of this residue in determining the orientation of substrates and inhibitors (Matsuura et al., 1997).
Involvement in Research Reactor Experiments : Kalcheva et al. (2019) conducted neutronic feasibility studies for Design Demonstration Element (DDE) tests for US High Performance Research Reactor conversion program. They demonstrated the capability of the BR2 reactor to accurately recreate typical irradiation conditions experienced by future fuel elements of the NBSR and MITR (Kalcheva et al., 2019).
DNA-Directed Immobilization : Meyer et al. (2014) discussed DNA-directed immobilization (DDI) of proteins as a method for generating structured patterns of proteins on surfaces. The DDI method is utilized in biosensing, biomedical diagnostics, and studies in cell biology (Meyer et al., 2014).
Environmental Contamination Studies : Herrera-Portugal et al. (2005) assessed health effects in children living in DDT sprayed areas. They found higher levels of DDT and DDE in children's blood in highly exposed communities, highlighting the environmental pathways of exposure to DDT for children in these areas (Herrera-Portugal et al., 2005).
Dynamic DNA Nanostructures in Biomedical Applications : Chen and Shi (2022) explored the use of dynamic DNA nanostructures (DDNs) in biomedical fields. DDNs are intelligent nanostructures that respond to specific stimuli, used in biosensing, bioimaging, drug delivery, and tissue regeneration (Chen & Shi, 2022).
Data Management in Scientific Research : Studwell et al. (2017) discussed redesigning the DOE Data Explorer to reflect relationships across data collections, datasets, and publications in scientific research. This approach aims to enhance search capabilities and improve data organization (Studwell et al., 2017).
作用機序
Target of Action
Dde-leu-OL, also known as Leuprorelin, primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system by controlling the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for the production of sex hormones .
Mode of Action
Dde-leu-OL interacts with its targets, the GnRH receptors, by acting as an agonist . This means that Dde-leu-OL binds to these receptors and activates them, leading to a decrease in gonadotropins and therefore a decrease in the production of testosterone and estradiol . This interaction results in changes in the hormonal balance, affecting the reproductive system .
Biochemical Pathways
Dde-leu-OL affects the hypothalamic-pituitary-gonadal (HPG) axis . This axis is a critical hormonal system that controls reproduction and the development of sexual characteristics. By interacting with the GnRH receptors, Dde-leu-OL disrupts the normal functioning of this axis, leading to changes in the production and release of sex hormones .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dde-leu-OL significantly impact its bioavailability . After administration, Dde-leu-OL is absorbed into the bloodstream and distributed throughout the body, reaching its primary targets in the pituitary gland . The metabolism of Dde-leu-OL involves its transformation into metabolites, which are eventually excreted from the body .
Result of Action
The molecular and cellular effects of Dde-leu-OL’s action primarily involve changes in the hormonal balance of the body . By decreasing the production of sex hormones, Dde-leu-OL can affect various physiological processes, including reproduction and the development of sexual characteristics . Additionally, Dde-leu-OL promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dde-leu-OL. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of Dde-leu-OL . Furthermore, individual factors, including age, sex, and health status, can also influence the compound’s action and efficacy .
特性
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-leu-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
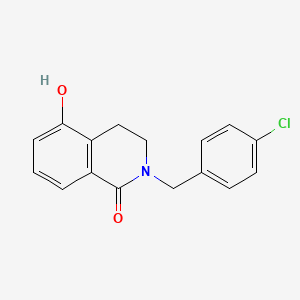
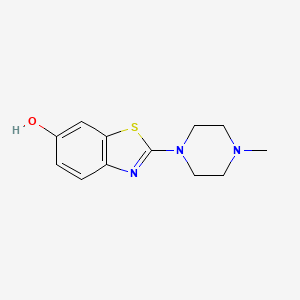
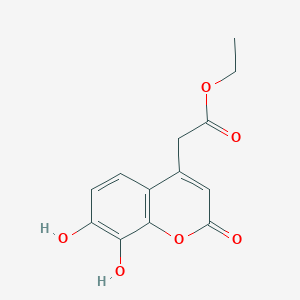
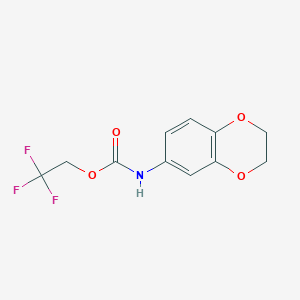
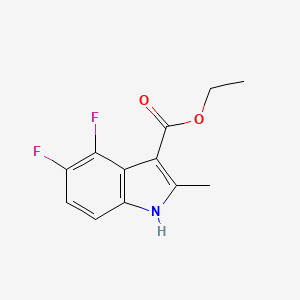
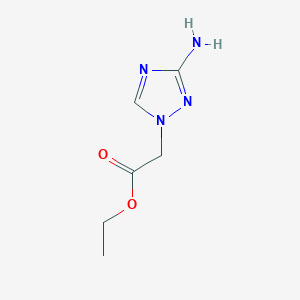
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)

